4-Amino-N-methylaniline
Overview
Description
4-Amino-N-methylaniline is an organic compound with the chemical formula C7H10N2. It is a derivative of aniline, where the amino group is substituted at the fourth position and an N-methyl group is attached to the nitrogen atom. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of 4-aminoaniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained below 10°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the compound is often produced through the catalytic methylation of aniline derivatives using methanol in the presence of a transition metal catalyst, such as cyclometalated ruthenium complexes.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitution to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated anilines, such as 2-bromo-4-amino-N-methylaniline.
Scientific Research Applications
4-Amino-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 4-Amino-N-methylaniline exerts its effects involves its interaction with molecular targets through its amino and methyl groups. These functional groups can participate in hydrogen bonding, electron donation, and nucleophilic attacks, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Methylaniline: Similar structure but lacks the N-methyl group.
N-Methylaniline: Similar structure but lacks the amino group at the fourth position.
2,4-Dinitro-N-methylaniline: Contains nitro groups instead of the amino group.
Uniqueness: 4-Amino-N-methylaniline is unique due to the presence of both an amino group and an N-methyl group, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-N-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWUQOTMZEJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211354 | |
Record name | 4-Amino-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-09-6 | |
Record name | N-Methyl-p-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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